molecular formula C22H22ClN3O4S B2744842 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine CAS No. 866895-36-5

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine

Cat. No. B2744842
CAS RN: 866895-36-5
M. Wt: 459.95
InChI Key: LGCJWEVSVOSMOM-UHFFFAOYSA-N
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Description

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Properties

Research has shown that certain compounds structurally related to "1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine" have significant anti-inflammatory properties. For instance, compounds designed and synthesized for their affinity toward the human histamine H4 receptor (H4R) were found to possess potent anti-inflammatory effects in vivo, as demonstrated in the carrageenan-induced paw edema model in rats (Smits et al., 2008).

Antibacterial and Antioxidant Activities

Novel derivatives related to the chemical structure of "this compound" have been synthesized and shown to exhibit promising antibacterial and antioxidant activities. For example, specific synthesized compounds have demonstrated encouraging antibacterial activity against various bacterial strains, as well as acting as antioxidants (Jayanna et al., 2013).

Targeting Gram-negative Pathogens

Derivatives of 8-hydroxyquinoline, a compound related to "this compound," have been identified as effective antibacterial agents targeting both intra- and extracellular Gram-negative pathogens. This includes potential inhibition of type III secretion (T3S) in Yersinia pseudotuberculosis and activity against Chlamydia trachomatis (Enquist et al., 2012).

Histamine H4 Receptor Inverse Agonists

Scaffold hopping exercises using pharmacophore modeling have led to the discovery of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists. These compounds also show considerable affinity for the human histamine H1 receptor, presenting a novel class of dual-action H1R/H4R ligands with potential anti-inflammatory properties in vivo (Smits et al., 2008).

properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-25-6-8-26(9-7-25)22-17-12-19-20(30-11-10-29-19)13-18(17)24-14-21(22)31(27,28)16-4-2-15(23)3-5-16/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCJWEVSVOSMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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